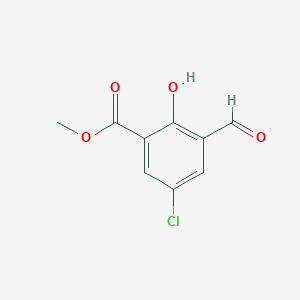

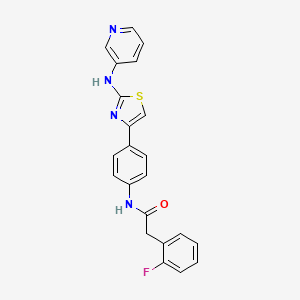

![molecular formula C23H37NO3Sn B3016689 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione CAS No. 475680-94-5](/img/structure/B3016689.png)

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” is a compound with the CAS Number: 475680-94-5 . It has a molecular weight of 494.26 . It is shipped at room temperature and is in liquid form .

Synthesis Analysis

While specific synthesis methods for “2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” were not found, isoindoline-1,3-dione derivatives have been synthesized from phthalic anhydride and various acetohydrazides . Another study mentioned the development of a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis

The InChI code for the compound is1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 494.26 . The InChI code for the compound is1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Isoindole-1,3-dione Derivatives : A variety of isoindole-1,3-dione derivatives, including hexahydro-1H-isoindole-1,3(2H)-dione derivatives, have been synthesized using different methods and starting compounds. For instance, 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been used as a starting point for the synthesis of hexahydro derivatives. These derivatives have potential applications in various fields due to their diverse structures and properties (Tan, Kazancioglu, et al., 2014), (Tan, Koc, et al., 2016).

Inhibitory and Biological Activities

- Inhibitory Properties of Isoindole-1,3-dione Derivatives : Isoindole-1,3-dione derivatives have shown inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic pathway of purine. The structure of these derivatives, especially the presence of a phenyl ring, significantly enhances their inhibitory effect. This property could be leveraged in the design of new therapeutic agents for diseases related to purine metabolism (Gunduğdu et al., 2020).

Structural Analysis

- NMR Spectroscopy for Structure Elucidation : Isoindoline-1,3-dione derivatives have been characterized using NMR spectroscopy techniques like 1D, COSY, and HSQC 2D. These techniques are crucial in confirming the molecular structure of these compounds, which is essential for understanding their chemical properties and potential applications (Dioukhane et al., 2021).

Electrochemical Applications

- Potential in Energy Storage : Isoindole-4,7-dione (IID) derivatives have been studied for their redox behavior, which is crucial for their application as cathode materials in lithium-ion batteries. The ability to predict redox potentials and acid dissociation constants computationally helps in the screening of these compounds for potential use in energy storage solutions (Karlsson et al., 2012).

Medicinal Chemistry

Potential in Cancer Therapy : Isoindole-1,3(2H)-dione compounds have exhibited cytotoxic effects on various cancer cell lines. The structure-activity relationship analysis shows that specific substituents on the isoindole-1,3(2H)-dione skeleton can significantly enhance anticancer activity. Such findings are instrumental in the development of new chemotherapeutic drugs (Tan, Kizilkaya, et al., 2020).

Anticonvulsant Activities : Some isoindole-1,3-dione derivatives have been studied for their anticonvulsant activities. The structure of these compounds and the presence of specific substituents play a crucial role in their efficacy, making them potential candidates for developing new anticonvulsant drugs (Sharma et al., 2016).

Inhibitory Effects on AChE : Certain dioxoisoindoline compounds, which include isoindoline-1,3-dione derivatives, have been found to inhibit Acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease pathology. This property highlights their potential as therapeutic agents in treating neurodegenerative diseases (Andrade-Jorge et al., 2018).

Safety and Hazards

将来の方向性

While specific future directions for “2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione” were not found, research into isoindoline-1,3-dione derivatives is ongoing due to their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches is also emphasized .

特性

IUPAC Name |

2-[2-(tributylstannylmethoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNIHSRJILGMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3016614.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B3016615.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016624.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)

![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)